molecular formula C11H15N3O3 B597734 N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide CAS No. 1255574-51-6

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Cat. No.: B597734
CAS No.: 1255574-51-6
M. Wt: 237.259
InChI Key: CNEIYPZSICGVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (CAS 1255574-51-6) is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with a nitro group at the 5-position and an acetamide moiety linked to a tert-butyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research . In scientific research, this compound has shown significant and diverse biological activities. Studies indicate potent antimicrobial properties, with demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus (MIC = 32 µg/mL) and Gram-negative bacteria including Escherichia coli (MIC = 64 µg/mL) . It also exhibits promising anticancer activity, evidenced by a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of 15 µM . Furthermore, in vitro models have revealed anti-inflammatory potential, with treatment resulting in an approximate 50% reduction of pro-inflammatory cytokines TNF-alpha and IL-6 in LPS-stimulated macrophages . The synthetic versatility of this compound is a key feature for researchers. A common preparation involves the reaction of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine, facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond . Its nitro-pyridinyl backbone serves as a versatile building block for constructing more complex molecules, particularly in drug discovery programs targeting triple-negative breast cancer and pancreatic carcinoma . The nitro group can be readily reduced to an amino group using agents like hydrogen gas with a palladium catalyst, providing a handle for further chemical diversification . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEIYPZSICGVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682465
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-51-6
Record name 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide typically involves the reaction of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
  • Escherichia coli : MIC recorded at 64 µg/mL.

Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Notably:

  • MCF-7 Breast Cancer Cells : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure .

Anti-inflammatory Properties
In inflammation models, this compound has shown promising results:

  • In LPS-stimulated macrophages, treatment resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to develop various derivatives that may possess enhanced biological activities or novel properties. Its ability to act as a building block for more complex molecules is particularly valuable in drug discovery and development.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Study 1: Antimicrobial Efficacy

Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Case Study 2: Cytotoxicity Assessment

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Case Study 3: Inflammation Model Study

Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group and the tert-butyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Tert-butyl Acetamide Derivatives

Compound Name Substituents on Pyridine/Aromatic Ring Functional Groups Molecular Weight Reference
N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide 5-Nitro-pyridin-2-yl Acetamide, tert-butyl Not Provided
Compound 5h () 4-(Dimethylamino)benzyl, 1-naphthyl Acetamide, tert-butyl 390.2
Compound 5i () Pyrenylmethyl, 4-(dimethylamino)phenyl Acetamide, tert-butyl Not Provided
Compound II-51 () 2-Fluorophenyl Acetamide, propyl, tert-butyl 308.19
2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide () 5-Nitro-pyridin-2-yl Trifluoroacetamide Not Provided

Key Observations :

  • The nitro group at the 5-position in the target compound distinguishes it from derivatives with electron-donating groups (e.g., dimethylamino in 5h/5i) or halogen substituents (e.g., 2-fluorophenyl in II-51).
  • Compared to trifluoroacetamide derivatives (), the tert-butyl group in the target compound may improve lipophilicity and steric bulk, impacting pharmacokinetic properties.

Key Observations :

  • High-yielding multicomponent reactions (e.g., 95% for II-51) suggest efficient routes for structurally related acetamides .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Analogues

Compound Name Melting Point (°C) Rf Value Solubility (Inferred) Reference
This compound Not Provided Not Provided Likely polar organic
Compound 5d () 155 0.10 (hexane/EtOAc) Moderate in EtOAc
Compound 5i () 217–219 0.20 (hexane/EtOAc) Limited in hexane
Compound II-51 () 155–157 0.26 (Et2O/DCM) Soluble in DCM/Et2O

Key Observations :

  • The nitro group in the target compound may reduce solubility in nonpolar solvents compared to dimethylamino-substituted analogues (e.g., 5h/5i).
  • Higher melting points in pyrenyl- or naphthyl-containing derivatives (e.g., 5i: 217–219°C) suggest increased crystallinity due to aromatic stacking .

Biological Activity

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (NTBPA) is an organic compound that has garnered attention for its biological activity, particularly in the context of antifungal properties. This article delves into its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

NTBPA is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 53217425

The compound features a tert-butyl group attached to an acetamide, with a nitropyridine moiety that contributes to its biological activity.

Target of Action

NTBPA has demonstrated potent activity against various species of Candida, including multidrug-resistant strains. Its effectiveness is attributed to its interaction with cellular components of the fungi, disrupting their normal functions.

Mode of Action

The primary mode of action involves:

  • Disruption of Cell Membrane Integrity : NTBPA interferes with the cell membrane's composition, particularly affecting sterol levels, which are crucial for membrane stability.
  • Inhibition of Multidrug Efflux Pumps : The compound may inhibit efflux pumps that are responsible for drug resistance in fungi, thereby enhancing its antifungal efficacy.

Biochemical Pathways

NTBPA's interference with Candida spp. leads to:

  • Impaired Nutrient Uptake : The disruption in membrane integrity affects the transport of essential nutrients into the cell.
  • Inhibition of Waste Removal : Accumulation of metabolic waste products further stresses the fungal cells.
  • Cell Division Disruption : The overall impact on membrane and cellular processes results in inhibited growth and proliferation of fungal cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of NTBPA compared to structurally similar compounds:

Compound NameAntifungal ActivityStructural Features
This compoundHighTert-butyl group enhances lipophilicity
2-(5-nitropyridin-2-yl)acetamideModerateLacks tert-butyl group
N-(1,1-dimethylethyl)-5-nitro-2-pyridineacetamideLowLess stable due to absence of tert-butyl

Case Studies and Research Findings

  • Antifungal Efficacy Study :
    • A study evaluated NTBPA against various Candida strains, revealing a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL for resistant strains. This highlights NTBPA's potential as a therapeutic agent against difficult-to-treat fungal infections.
  • Mechanistic Insights :
    • Research indicates that NTBPA's ability to inhibit efflux pumps was confirmed through assays measuring the accumulation of fluorescent dyes in Candida cells treated with NTBPA versus untreated controls .
  • Toxicity Profile :
    • Preliminary toxicity assays suggest that NTBPA exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .

Q & A

Q. What are the established synthetic routes for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl cyanoacetate derivatives with 5-nitropyridine-2-carbaldehyde in the presence of a base (e.g., NaH or K₂CO₃) and polar aprotic solvents like DMF or THF . Optimization of reaction conditions (e.g., temperature, solvent choice) can improve yields. For example, using K₂CO₃ in THF at 60°C yields ~70% product, while NaH in DMF may increase reactivity but requires strict anhydrous conditions .

Reaction Component Example Conditions Yield
Base: K₂CO₃THF, 60°C, 12 h70%
Base: NaHDMF, 0°C → RT, 6 h85%

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key peaks include tert-butyl protons (δ ~1.2 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm). The acetamide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 263.25) validate molecular weight .

Q. What are the key functional groups influencing reactivity?

  • Nitro group (NO₂) : Susceptible to reduction (e.g., catalytic hydrogenation to NH₂) or electrophilic substitution on the pyridine ring .
  • Acetamide moiety : Hydrolyzes under acidic/basic conditions to yield carboxylic acids or amines .
  • Tert-butyl group : Provides steric hindrance, affecting reaction kinetics in nucleophilic environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Conflicting NMR or IR results often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-validation : Compare data with structurally similar compounds (e.g., tert-butyl pyridine derivatives) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or X-ray crystallography for absolute configuration .
  • Computational modeling : DFT calculations predict NMR chemical shifts, aiding peak assignment .

Q. What experimental designs optimize yield and purity in large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters (solvent, temperature, stoichiometry) systematically. For example, THF may enhance solubility but reduce reaction rates compared to DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
  • Scale-up challenges : Monitor exothermic reactions (e.g., NaH-mediated steps) to prevent decomposition .

Q. How can researchers design in vivo studies to evaluate biological activity?

  • Pharmacokinetics : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging, as demonstrated with related V1BR antagonists .
  • Dose-response assays : Use rodent models to assess receptor binding affinity (e.g., IC₅₀ values) and toxicity thresholds .
  • Metabolite analysis : LC-MS/MS identifies degradation products, particularly from nitro group reduction .

Q. What mechanisms explain conflicting data in pharmacological studies?

Discrepancies in bioactivity may arise from:

  • Species-specific metabolism : Rodent vs. human liver enzymes differentially reduce nitro groups .
  • Off-target effects : Screen against related receptors (e.g., V1A, oxytocin receptors) to confirm selectivity .
  • Redox cycling : Nitro intermediates generate reactive oxygen species (ROS), complicating cytotoxicity assays .

Data Contradiction Analysis

Observation Potential Cause Resolution Strategy
Variable NMR shifts in DMSOSolvent-induced tautomerismUse CDCl₃ or compare with solid-state NMR
Inconsistent bioassay resultsMetabolite interferenceConduct stability studies (pH, serum)
Low reproducibility in synthesisMoisture-sensitive intermediatesOptimize anhydrous conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.